molecular formula C20H14Cl2N4O B2534199 4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-55-8

4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2534199
CAS No.: 899985-55-8
M. Wt: 397.26
InChI Key: IKSWAFSGCVHBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 4-Chloro substituent on the pyridine ring.
  • N-(2-Chlorophenyl) carboxamide group at position 3.
  • 3-Methyl and 1-phenyl substituents on the pyrazole ring.

Its molecular formula is C₂₁H₁₅Cl₂N₅O, with a molecular weight of 424.28 g/mol.

Properties

IUPAC Name

4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)14(20(27)24-16-10-6-5-9-15(16)21)11-23-19(17)26(25-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSWAFSGCVHBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanism of action.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H15Cl2N3O\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}

The synthesis typically involves multi-step organic reactions, including cyclization and chlorination processes. The formation of the pyrazolo[3,4-b]pyridine core is crucial, often achieved through the reaction of 3-methyl-1-phenylpyrazole with chlorinated pyridine derivatives under acidic conditions.

Anticancer Properties

Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, research has shown that derivatives like this compound can inhibit key kinases involved in cancer progression.

Key Findings:

  • Kinase Inhibition: The compound has been evaluated for its ability to inhibit various kinases associated with oncogenic signaling pathways. For instance, it has shown low micromolar activity against AKT2 (PKBβ), a critical player in glioma malignancy and poor patient survival outcomes .
CompoundTarget KinaseIC50 (μM)Effect on Cancer Cells
4jAKT212Inhibits glioma growth
4jAKT114Less effective

This table summarizes the inhibitory effects of the compound on specific kinases relevant to cancer biology.

The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of AKT signaling pathways. Aberrant activation of AKT is common in various cancers, including glioblastoma. By inhibiting AKT2 specifically, the compound disrupts cellular processes that promote tumor growth and survival.

Case Study: Glioblastoma Inhibition
A recent study demonstrated that compound 4j inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells . This selectivity is crucial for developing therapeutic agents that minimize damage to healthy tissues.

Additional Biological Activities

Beyond its anticancer properties, compounds similar to this compound have been reported to possess analgesic, anti-inflammatory, and antioxidant activities . These effects further broaden the therapeutic potential of this compound class.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine/Pyrazole Core

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight (g/mol) Key Observations
Target Compound 4-Cl, N-(2-ClPh) Not Reported 424.28 High lipophilicity due to dual Cl groups.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, N-(4-cyano-pyrazolyl) 133–135 403.1 Cyano group increases polarity but lowers yield (68%).
5-Chloro-1-(4-ClPh)-N-(4-cyano-1-Ph-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 1-(4-ClPh), 5-Cl, N-(4-cyano-pyrazolyl) 171–172 437.1 Dual Cl on phenyl raises melting point vs. 3a.
(2-Hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone (3h) 5-(2-hydroxyphenyl) ketone 117.6–118.3 329.34 Hydroxyl group reduces melting point and enhances solubility.
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (Z17) N-(dihydrodioxinyl) Not Reported 463.89 Dioxane substituent may improve metabolic stability.
Key Trends:
  • Chlorine Substitution: Compounds with dual Cl substituents (e.g., 3b, target compound) exhibit higher molecular weights and melting points compared to mono-Cl or non-Cl analogues .
  • Polar Groups: Cyano (3a) or hydroxyl (3h) groups lower melting points and increase solubility but may reduce synthetic yields (e.g., 3a: 68% yield) .

Crystallographic and Hydrogen-Bonding Comparisons

  • Target Compound: No crystallographic data provided, but analogues like 3h show intramolecular O–H···O and C–H···N bonds, forming S(6) ring motifs. These interactions stabilize the crystal lattice and enhance thermal stability .
  • Framework Structures : Compounds such as (E)-N-{[6-Cl-4-(4-ClPh)-3-Me-1-Ph-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine form 3D frameworks via two hydrogen bonds, demonstrating how substituents direct molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.